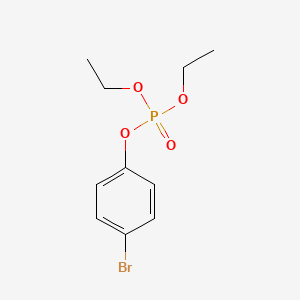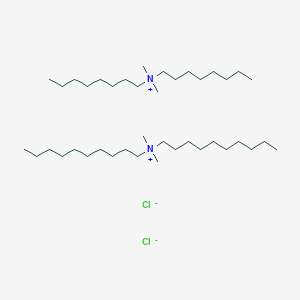
4-Ethenyl-2-fluorobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethenyl-2-fluorobenzoic acid is an organic compound with the molecular formula C9H7FO2 It is characterized by the presence of a fluorine atom and an ethenyl group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethenyl-2-fluorobenzoic acid typically involves the introduction of the ethenyl group and the fluorine atom onto the benzoic acid framework. One common method is the halogenation of 4-ethenylbenzoic acid followed by fluorination. The reaction conditions often include the use of catalysts such as palladium or copper to facilitate the halogenation and fluorination steps.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation and fluorination processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Ethenyl-2-fluorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form 4-ethyl-2-fluorobenzoic acid.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).
Major Products:
Oxidation: 4-ethenyl-2-fluorobenzaldehyde or this compound.
Reduction: 4-ethyl-2-fluorobenzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
4-Ethenyl-2-fluorobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in fluorine-19 nuclear magnetic resonance (NMR) studies.
Medicine: Explored for its potential in drug development, particularly in designing fluorinated pharmaceuticals with improved metabolic stability.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 4-ethenyl-2-fluorobenzoic acid exerts its effects depends on its specific application. In biochemical assays, it may act as a ligand binding to specific proteins or enzymes, altering their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity due to the unique electronic properties of fluorine.
Comparison with Similar Compounds
4-Ethynyl-2-fluorobenzoic acid: Similar structure but with an ethynyl group instead of an ethenyl group.
4-Vinylbenzoic acid: Lacks the fluorine atom, affecting its reactivity and applications.
2-Fluorobenzoic acid: Lacks the ethenyl group, making it less versatile in synthetic applications.
Uniqueness: 4-Ethenyl-2-fluorobenzoic acid is unique due to the combination of the ethenyl group and the fluorine atom, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various fields of research and industrial applications.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize this compound in their work, leading to new discoveries and innovations.
Properties
Molecular Formula |
C9H7FO2 |
|---|---|
Molecular Weight |
166.15 g/mol |
IUPAC Name |
4-ethenyl-2-fluorobenzoic acid |
InChI |
InChI=1S/C9H7FO2/c1-2-6-3-4-7(9(11)12)8(10)5-6/h2-5H,1H2,(H,11,12) |
InChI Key |
ZUYRMDTWILTRIL-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC(=C(C=C1)C(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![3-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-2-hydroxypropyl Dodecanoate](/img/structure/B15332245.png)




![4-[7-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile](/img/structure/B15332272.png)


